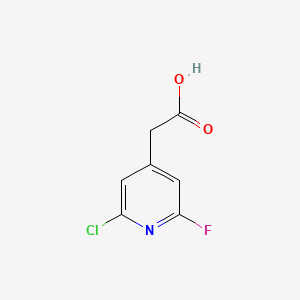
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound features a cyclopropylmethyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylmethylation of a pyrimidine precursor. This can be achieved through the reaction of cyclopropylmethyl bromide with a pyrimidine derivative under basic conditions. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe to study enzyme interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-5-carboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
2-Methylpyrimidine-5-carboxylic acid: Features a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and interactions.
2-(Cyclopropylmethyl)pyridine-5-carboxylic acid: Similar structure but with a pyridine ring, leading to variations in chemical behavior and applications.
Uniqueness
2-(Cyclopropylmethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2,(H,12,13) |
InChI-Schlüssel |
NCFFJDWTHUOQHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)











![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

